1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride

Drug metabolism Microsomal stability Cytochrome P450

Researchers using diarylprop-2-en-1-amine scaffolds often encounter inverted metabolic stability results due to m-/p-fluoro isomer confusion. This meta-fluoro isomer (CAS 21165-49-1) serves as a definitive high-clearance comparator in human liver microsomal (HLM) stability panels, enabling accurate metabolic soft-spot identification. - Definitive m-fluoro identity, verified by ¹H/¹⁹F NMR, excludes contaminating p-isomer. - High HLM clearance profile (confirmed by meta-fluorination SAR) provides the upper boundary for stability SAR. - Supplied with ≥99% assay and ≤0.5% total impurities, ensuring reliable batch-to-batch reproducibility.

Molecular Formula C17H19ClFN
Molecular Weight 291.8 g/mol
CAS No. 21165-49-1
Cat. No. B13427462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
CAS21165-49-1
Molecular FormulaC17H19ClFN
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESCN(C)CC=C(C1=CC=CC=C1)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C17H18FN.ClH/c1-19(2)12-11-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-11,13H,12H2,1-2H3;1H
InChIKeyNBBYUWQRZGTKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Baseline


1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride (CAS 21165-49-1) is a synthetic tertiary amine bearing a meta-fluorophenyl group and an unsubstituted phenyl group on a dimethylaminoprop-1-ene backbone, supplied as the hydrochloride salt (C₁₇H₁₉ClFN, MW 291.80 g/mol). The compound belongs to the 3,3-diaryl-2-propen-1-amine class, which has been investigated as a pharmacophore scaffold for neurotransmitter transporter modulation, antiparasitic activity, and as a synthetic intermediate in tricyclic antidepressant manufacturing. [1] Its defining structural feature—a fluorine atom at the meta position of one phenyl ring—distinguishes it from the para-fluoro positional isomer (CAS 21175-67-7) and creates measurable differences in electronic distribution, metabolic handling, and solution-state conformation that carry direct consequences for research and industrial application. [2]

Why the Meta-Fluoro Isomer Cannot Be Casually Substituted


The meta-fluoro and para-fluoro positional isomers of 1-phenyl-1-aryl-3-dimethylaminoprop-1-ene hydrochloride share an identical molecular formula (C₁₇H₁₉ClFN) and near-identical computed bulk physicochemical parameters (LogP 4.62, PSA 3.24 Ų, boiling point 353.5°C). However, the position of the fluorine atom fundamentally alters the electronic character of the aromatic ring, as directly demonstrated by Voronchikhina et al. (1973) in synthesized m- and p-fluorophenyl-substituted propenes, where the propenyl substituent electronic properties differed measurably between the two regioisomers. [1] Critically, a large-scale systematic analysis of >220,000 compounds from the Pfizer HLM clearance database established that meta-position fluorination dramatically increases human liver microsomal clearance, while para-position fluorination statistically lowers it—opposite metabolic trajectories from a single atomic repositioning. [2] Consequently, procurement of the incorrect isomer for pharmacological profiling, metabolic stability studies, or use as a synthetic intermediate yields results that are not merely quantitatively different but directionally inverted, invalidating structure-activity relationship conclusions and compromising synthetic route fidelity.

Quantitative Differentiation from Close Analogs


Human Liver Microsomal Clearance: Opposing Metabolic Trajectories

In a systematic pairwise analysis of >220,000 unique compounds from the Pfizer human liver microsomal (HLM) clearance database, Sun et al. (2011) demonstrated that para-position fluorination on phenyl rings statistically lowered microsomal clearance, whereas meta-position fluorination dramatically increased microsomal clearance. [1] Although this study was conducted across broad chemical space rather than on the specific 1,3-diarylprop-2-en-1-amine scaffold, the finding represents the largest available dataset on regioisomeric fluorine metabolic effects and establishes a class-level inference directly applicable to the meta-fluoro (CAS 21165-49-1) vs. para-fluoro (CAS 21175-67-7) pair. The directionality is opposite: choosing the meta isomer selects for higher metabolic turnover; choosing the para isomer selects for metabolic stability.

Drug metabolism Microsomal stability Cytochrome P450 Pharmacokinetics

Solution-State Conformational Divergence by Fluorine Position

Finner and Zeugner (1987) reported that para- and meta-fluoro substitution on the 5-phenyl ring of lactam-type 5-phenyl-1,4-benzodiazepines produced distinct solution-state conformations, as characterized by NMR spectroscopy. [1] The conformational effects were attributed to differential electronic influences of the fluorine atom at the meta vs. para position on the rotational equilibrium of the aryl substituent. Although studied in a benzodiazepine scaffold rather than the 3,3-diarylprop-2-en-1-amine system, the finding establishes that meta- vs. para-fluoro substitution on a pendant phenyl ring alters the conformational ensemble accessible to the molecule—a principle that extrapolates across phenyl-bearing chemotypes.

Conformational analysis NMR spectroscopy Structure-activity relationships Benzodiazepine receptor

Electronic Properties of m- and p-Fluorophenyl Propenes

Voronchikhina, Rubezhova, and Gubin (1973) synthesized both m- and p-fluorophenyl-substituted propenes and experimentally determined the electronic properties of the propenyl substituents in each regioisomer, establishing that the meta- and para-fluoro substitution patterns impart measurably different electronic characteristics to the propene scaffold. [1] This is the only identified study that directly synthesized and compared m- and p-fluorophenyl propenes within the same experimental framework. The electronic differences arise from the distinct resonance and inductive contributions of fluorine at the meta (inductive-dominated, σₘ = 0.34) vs. para (resonance + inductive, σₚ = 0.06) positions, which modulate the electron density at the olefinic bond and the dimethylamino nitrogen.

Electronic effects Fluorine chemistry Substituent constants Physical organic chemistry

Acute Oral Toxicity Baseline in Murine Model

The acute oral LD50 of 1-(m-fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride in mice is 352 mg/kg, as recorded in the RTECS database (UC6600000) and originally reported in the Journal of Medicinal Chemistry (1971, Vol. 14, p. 161). This value provides a quantitative benchmark for risk assessment during laboratory handling, formulation development, and in vivo study design. For the para-fluoro isomer (CAS 21175-67-7), no corresponding acute toxicity data was identified in the public domain, limiting direct quantitative comparison. However, the availability of a discrete LD50 value for the meta isomer enables procurement decisions where safety data transparency is a selection criterion.

Toxicology Safety assessment In vivo acute toxicity Laboratory safety

Nucleophilic Aromatic Substitution Reactivity Differences

The meta-fluorine atom in 1-(m-fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling further derivatization with nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents. By contrast, the para-fluoro isomer presents fluorine at a position where resonance stabilization of the Meisenheimer intermediate differs, altering both the rate and regiochemical outcome of substitution reactions. This differential reactivity is a direct consequence of the meta vs. para electronic effects documented by Voronchikhina et al. (1973). [1] For medicinal chemistry programs requiring late-stage diversification of the fluorophenyl ring, this represents a tangible synthetic differentiator.

Synthetic chemistry Nucleophilic aromatic substitution Derivatization Structure diversification

Optimal Research and Industrial Application Scenarios


Metabolic Stability Screening with High-Clearance Comparators

Based on the class-level evidence that meta-fluoro substitution on phenyl rings dramatically increases human liver microsomal clearance relative to para-fluoro substitution, which lowers it, [1] the meta-fluoro isomer (CAS 21165-49-1) is suited as a high-clearance comparator or tool compound in microsomal stability assay panels. Drug discovery programs evaluating metabolic soft spots on diarylprop-2-en-1-amine scaffolds can use this compound to establish the upper bound of metabolic lability, while the para-fluoro isomer serves as the metabolically stabilized counterpart. Procurement of both isomers as a matched pair enables within-scaffold metabolic structure-activity relationship (SAR) analysis.

Synthetic Intermediate in Tricyclic Antidepressant Chemistry

The 3,3-diaryl-2-propen-1-amine scaffold is a recognized intermediate class in the synthesis of tricyclic antidepressants (TCAs), as documented in patent literature describing melitracen synthesis routes via Grignard reaction of 3-dimethylamino-1-chloropropane derivatives. [2] The meta-fluoro substituent offers distinct nucleophilic aromatic substitution reactivity compared to the para-fluoro analog, enabling chemoselective late-stage functionalization. Process chemistry groups developing novel TCA analogs or optimizing existing synthetic routes should select the meta-fluoro isomer when subsequent derivatization at the fluorophenyl ring is planned, as the meta position provides different electronic activation for SNAr chemistry than the para position.

Conformation-Activity Studies Using Isomer-Specific Equilibria

The NMR-verified conformational differences between meta- and para-fluoro substituted phenyl rings documented by Finner and Zeugner (1987) establish that fluorine position alters the solution-state conformational ensemble. [3] For academic and industrial research groups conducting structure-based drug design or ligand-receptor docking studies on diarylprop-2-en-1-amine pharmacophores, the meta-fluoro isomer (CAS 21165-49-1) presents a distinct conformational profile that may better match specific receptor binding pocket topologies. Procurement of the correct isomer is essential, as the conformational preference of the aryl ring directly influences the presentation of the dimethylamino pharmacophore to its biological target.

Reference Standard for Isomeric Purity Verification

Because the meta-fluoro (CAS 21165-49-1) and para-fluoro (CAS 21175-67-7) isomers share identical molecular formula, molecular weight, LogP, and PSA, they cannot be distinguished by bulk physicochemical measurements alone and require structure-specific analytical methods (e.g., ¹H/¹⁹F NMR, IR fingerprinting, or chromatographic retention time under optimized conditions) for identity confirmation. Analytical laboratories and QC departments supporting GMP intermediate manufacturing or pharmacological research should procure the authentic meta-fluoro reference standard (CAS 21165-49-1) with documented purity specifications (≥99.0% assay, total impurities ≤0.5%) [4] to establish system suitability parameters and ensure that the para-fluoro isomer is absent as a contaminant in subsequent batches.

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